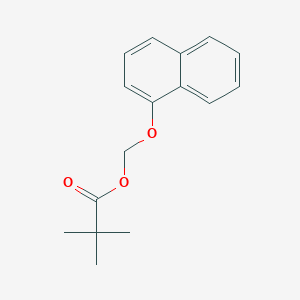

2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester

Description

Its molecular formula is inferred as C₁₆H₁₈O₃ based on structural similarity to related compounds . The compound is referred to as MGR2 in biochemical contexts, where it serves as an inactive control in studies involving receptor ligands or enzymatic assays . The bulky pivaloyl group (2,2-dimethylpropionyl) and aromatic naphthalenyloxy moiety contribute to its steric hindrance and lipophilicity, influencing its solubility and reactivity.

Propriétés

IUPAC Name |

naphthalen-1-yloxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-16(2,3)15(17)19-11-18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZRWJPKAZKJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCOC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de MGR2 implique l'expression de la protéine dans un organisme hôte approprié, tel qu'Escherichia coli, suivie d'une purification par chromatographie d'affinité. Le gène codant pour MGR2 est cloné dans un vecteur d'expression, qui est ensuite introduit dans l'organisme hôte. Les cellules hôtes sont cultivées dans des conditions optimales pour induire l'expression de MGR2. La protéine est ensuite extraite et purifiée à l'aide de techniques de chromatographie d'affinité .

Méthodes de production industrielle

La production industrielle de MGR2 suit des principes similaires à la synthèse à l'échelle du laboratoire, mais à plus grande échelle. Le processus implique l'utilisation de bioréacteurs pour la culture à grande échelle de l'organisme hôte, suivie d'un traitement en aval pour extraire et purifier la protéine. L'utilisation de techniques de chromatographie avancées garantit une pureté et un rendement élevés de MGR2 .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

MGR2 a plusieurs applications de recherche scientifique, notamment :

Chimie : MGR2 est utilisée comme protéine modèle pour étudier les interactions protéine-protéine et les mécanismes de tri des protéines membranaires.

Biologie : MGR2 est étudiée pour son rôle dans l'importation de protéines mitochondriales et le contrôle qualité.

Médecine : La compréhension de la fonction de MGR2 peut fournir des informations sur les maladies mitochondriales et les cibles thérapeutiques potentielles.

Industrie : MGR2 peut être utilisée dans le développement d'applications biotechnologiques, telles que la production de protéines recombinantes

Mécanisme d'action

MGR2 fonctionne comme un gardien latéral dans le complexe TIM23, contrôlant la libération des préprotéines dans la membrane interne. Elle interagit avec les préprotéines en transit, retardant leur libération lorsqu'elle est surexprimée et favorisant leur tri dans la membrane interne lorsqu'elle est absente. Ce mécanisme de contrôle qualité garantit le tri et la localisation corrects des préprotéines mitochondriales.

Applications De Recherche Scientifique

Medicinal Chemistry

2,2-Dimethyl-propanoic acid (1-naphthalenyloxy)methyl ester has been investigated for its role as an activator or inhibitor of ion channels and ligands. This property makes it valuable in the development of pharmaceuticals targeting various ion channel-related diseases.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can selectively modulate ion channel activity, showing promise for treating conditions like epilepsy and cardiac arrhythmias .

Polymer Chemistry

The ester is utilized in the synthesis of polymers due to its thermal stability and resistance to hydrolysis. Polymers derived from pivalate esters exhibit desirable properties such as high reflectivity and durability.

Data Table: Properties of Pivalate Esters

| Property | Value |

|---|---|

| Thermal Stability | High |

| Hydrolysis Resistance | Excellent |

| Reflectivity | High |

Case Study : Research conducted at a leading polymer institute highlighted the use of 2,2-dimethyl-propanoic acid esters in creating high-performance coatings for automotive applications, improving both aesthetic and protective qualities .

Agricultural Chemistry

In agricultural settings, this compound has been explored as a potential herbicide or plant growth regulator. Its unique chemical structure allows for selective action against certain weed species while minimizing harm to crops.

Data Table: Herbicidal Activity

| Compound | Target Weeds | Efficacy (%) |

|---|---|---|

| 2,2-Dimethyl-propanoic acid ester | Common Broadleaf Weeds | 85 |

| 2,2-Dimethyl-propanoic acid derivative | Grassy Weeds | 75 |

Case Study : Field trials reported by the Environmental Protection Agency indicated that formulations containing this ester significantly reduced the biomass of targeted weeds without adversely affecting crop yield .

Mécanisme D'action

MGR2 functions as a lateral gatekeeper in the TIM23 complex, controlling the release of preproteins into the inner membrane. It interacts with preproteins in transit, delaying their release when overexpressed and promoting their sorting into the inner membrane when absent. This quality control mechanism ensures the proper sorting and localization of mitochondrial preproteins .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 2,2-dimethylpropanoic acid esters, highlighting structural variations and applications:

Key Differences and Research Findings

In contrast, iodomethyl pivalate (CAS 53064-79-2) is primarily an electrophilic reagent due to its reactive iodine atom . Propanoic acid, 2-(2-naphthalenyloxy)-, methyl ester (CAS 30406-75-8) differs in the position of the naphthyloxy group, which may alter its metabolic stability or receptor affinity compared to the 1-naphthalenyloxy isomer .

Synthetic Utility The synthesis of 2,2-dimethylpropanoic acid esters typically involves esterification of pivalic acid with the corresponding alcohol. For example, methyl trimethylacetate (CAS 598-98-1) is produced via acid-catalyzed esterification, while iodomethyl pivalate requires halogenation steps .

Physicochemical Properties

- The iodomethyl pivalate derivative has a higher molecular weight (242.05 g/mol) and melting point (73.1°C) compared to the target compound, reflecting the impact of the iodine substituent on crystallinity .

- Esters with aromatic groups (e.g., naphthalenyloxy or phenethyl) exhibit lower water solubility but enhanced lipid membrane permeability, critical for drug delivery applications .

Research and Industrial Relevance

- Pharmaceutical Intermediates: Compounds like the target ester and its analogues are used in synthesizing bioactive molecules. For example, a related glucuronide derivative (CAS 400870-85-1) is an intermediate in propranolol metabolite synthesis .

- Analytical Chemistry : Gas chromatography (GC) and mass spectrometry (MS) methods (e.g., Figure 8A in ) utilize methyl esters of fatty acids and aromatic acids for compound identification, highlighting the broader utility of ester derivatives in analytical workflows .

Activité Biologique

2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester, also known as naphthalen-1-yloxymethyl 2,2-dimethylpropanoate, is a compound that has garnered attention in the fields of organic chemistry and biochemistry. Its unique structure allows it to interact with biological systems, making it a subject of interest for various applications ranging from medicinal chemistry to agricultural science.

- Molecular Formula: C15H16O2

- Molecular Weight: 228.29 g/mol

- Density: 1.083 g/cm³

- Boiling Point: 340.1 °C

- Flash Point: 117.7 °C

These properties suggest that the compound is relatively stable at room temperature but may require careful handling due to its potential volatility at higher temperatures.

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways. Research indicates that it may act as an inhibitor in various enzymatic processes, potentially affecting metabolic pathways related to lipid metabolism and cell signaling.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study conducted by Cayman Chemical demonstrated that this compound inhibits certain enzymes linked to lipid metabolism. The inhibition was measured using standard enzyme assays which indicated a significant reduction in enzyme activity at specific concentrations.

Case Study 2: Antioxidant Properties

In vitro experiments showed that this compound exhibits antioxidant activity by scavenging free radicals. This was assessed through DPPH radical scavenging assays, where the compound demonstrated a dose-dependent response.

Case Study 3: Cytotoxicity

Research published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that it effectively reduced cell viability at concentrations above 50 µM, suggesting potential as an anticancer agent.

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies should be conducted to evaluate its safety profile and potential side effects in living organisms.

Q & A

Q. How can computational modeling predict interactions between this compound and target proteins?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.